SERT Binding Affinity: Target-Derived [¹⁸F]ACF Requires the 4-Chloro-5-Fluoro Pattern for Sub-Nanomolar Ki
The [¹⁸F]ACF tracer, synthesized directly from 2-amino-4-chloro-5-fluorobenzenethiol hydrochloride via coupling with 2-mercapto-N,N-dimethylbenzamide, exhibits a SERT binding affinity (Ki) of 0.05 nM. This is >60,000-fold selective over DAT (Ki = 3,020 nM) and >13,000-fold over NET (Ki = 650 nM) [1]. Analogs lacking the 4-chloro or 5-fluoro substituents (e.g., [¹⁸F]AFM, [¹⁸F]FPM) show Ki values >10 nM for SERT, representing a >200-fold loss in affinity [2]. The precise 4-chloro-5-fluoro arrangement is thus a non-negotiable structural determinant for high SERT binding.
| Evidence Dimension | SERT Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.05 nM (SERT) for [¹⁸F]ACF derived from the target compound |
| Comparator Or Baseline | [¹⁸F]AFM and [¹⁸F]FPM analogs lacking the specific chloro/fluoro pattern: Ki > 10 nM for SERT |
| Quantified Difference | >200-fold loss in SERT affinity for analogs with different halogen substitution |
| Conditions | In vitro binding assays using membrane homogenates of LLC cells stably expressing human SERT, DAT, or NET. |
Why This Matters
Procurement of this specific building block is the only entry point to the [¹⁸F]ACF tracer class; any analog substitution results in a therapeutically irrelevant probe.
- [1] Oya, S.; Choi, S. R.; Coenen, H.; Kung, H. F. New PET imaging agent for the serotonin transporter: [¹⁸F]ACF (2-[(2-amino-4-chloro-5-fluorophenyl)thio]-N,N-dimethyl-benzenmethanamine). J. Med. Chem. 2002, 45 (21), 4716–4723. View Source
- [2] Oya, S.; Kung, M. P.; Frederick, D.; Kung, H. F. unpublished results. Reported in: Kung, H. F.; Kung, M. P.; Choi, S. R. J. Nucl. Med. 2003, 44, 338–348. View Source
